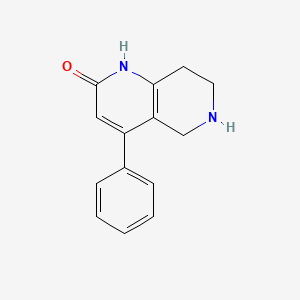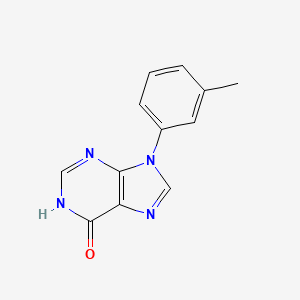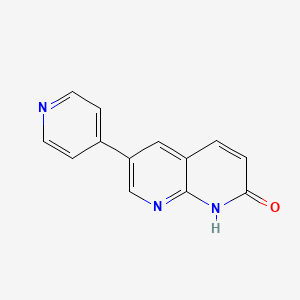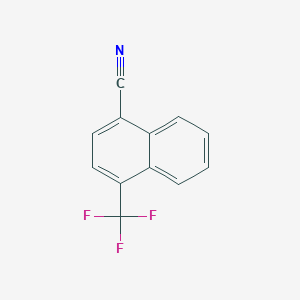
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
The synthesis of 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
化学反応の分析
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents used .
科学的研究の応用
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Biology: Indole derivatives have shown potential in antiviral, anticancer, and antimicrobial research.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes or as agonists/antagonists of receptors, thereby modulating cellular functions .
類似化合物との比較
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
1-Methylindole-3-carboxaldehyde: Similar in structure but with different substituents, leading to varied biological activities.
Indole-3-carbaldehyde: Another indole derivative with significant biological potential.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties .
特性
分子式 |
C10H7Cl2NO |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
3,5-dichloro-1-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C10H7Cl2NO/c1-13-8-3-2-6(11)4-7(8)10(12)9(13)5-14/h2-5H,1H3 |
InChIキー |
AWVUMOOJONAQFC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)





![Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-](/img/structure/B11880804.png)
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)


![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)
